UAB30 - 205252-59-1

UAB30

Catalog Number: EVT-284680
CAS Number: 205252-59-1
Molecular Formula: C20H22O2
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UAB30, also known 9cUAB30 or 9-cis-UAB30, is conformationally defined retinoic acid analogue, and is a potent, selective and low toxicity of specific ligand for the retinoid X receptor.. UAB30 down-regulates the DNA methyltransferases and has anti-telomerase activity in human breast cancer cells. 9-cis-UAB30 is a potential chemopreventative agent that has been shown to be effective on many different types of tumors.
Source and Classification

UAB30 was developed by researchers at the University of Alabama at Birmingham. It belongs to a class of compounds known as rexinoids, which selectively activate retinoid X receptors. These receptors play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis . UAB30 is structurally related to other retinoids but is designed to have improved pharmacological properties, making it a candidate for cancer prevention therapies .

Synthesis Analysis

The synthesis of UAB30 involves several key steps that optimize its pharmacological properties. The compound is synthesized through a multi-step chemical process that typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include alkylation, oxidation, and cyclization processes that lead to the formation of the core structure of UAB30.
  3. Purification: After synthesis, the product undergoes purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

Specific parameters for synthesis have not been extensively detailed in the literature but are critical for achieving high yields and purity of UAB30 .

Molecular Structure Analysis

UAB30's molecular structure is characterized by its unique arrangement of atoms that allows it to bind selectively to retinoid X receptors. Key features include:

  • Core Structure: The compound features a tetrahydronaphthalene backbone, which is essential for its biological activity.
  • Functional Groups: Various functional groups are incorporated into the structure to enhance its interaction with biological targets.

The molecular formula for UAB30 is C20H26O2, indicating the presence of multiple carbon and hydrogen atoms along with oxygen . Structural analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirms the integrity and composition of the compound.

Chemical Reactions Analysis

UAB30 participates in several chemical reactions that are significant for its biological activity:

  1. Binding Reactions: As an agonist, UAB30 binds to retinoid X receptors, triggering conformational changes that activate downstream signaling pathways.
  2. Metabolic Reactions: The compound undergoes metabolic transformations in vivo, which may involve hydroxylation or conjugation processes that affect its pharmacokinetics and bioavailability.

Studies have shown that UAB30 can modulate gene expression related to cell proliferation and differentiation, indicating its role in cellular signaling pathways .

Mechanism of Action

The mechanism of action for UAB30 primarily revolves around its role as a retinoid X receptor agonist:

  • Receptor Activation: Upon binding to the retinoid X receptor, UAB30 induces dimerization with other nuclear receptors (such as the thyroid hormone receptor), leading to transcriptional activation of target genes involved in cell cycle regulation and apoptosis .
  • Gene Regulation: UAB30 upregulates genes associated with retinoic acid metabolism, thereby enhancing cellular differentiation and inhibiting tumor growth .
  • Impact on Cancer Stemness: Research indicates that UAB30 reduces markers associated with cancer stem cells, thereby potentially decreasing tumorigenicity in various cancer models .
Physical and Chemical Properties Analysis

UAB30 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability studies indicate that UAB30 maintains its integrity under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is crucial for understanding its thermal stability.

These properties are essential for determining formulation strategies for clinical applications .

Applications

UAB30 has several potential applications in scientific research and clinical settings:

  1. Cancer Chemoprevention: Due to its ability to modulate gene expression involved in tumor suppression, UAB30 is being explored as a preventive agent against various cancers, including breast cancer and neuroblastoma .
  2. Therapeutic Development: Ongoing studies aim to evaluate UAB30's efficacy in combination with other therapies to enhance treatment outcomes in cancer patients .
  3. Research Tool: As a selective agonist of retinoid X receptors, UAB30 serves as a valuable tool for studying receptor biology and signaling pathways involved in cell growth and differentiation.
Synthesis and Development of UAB30 as a Novel Rexinoid

Design Rationale for RXR-Selective Agonists

The development of UAB30 (9-cis-UAB30) emerged from the need to overcome the dose-limiting toxicities associated with first-generation retinoids like all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid. These compounds activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to adverse effects such as hypertriglyceridemia, teratogenicity, and mucocutaneous inflammation. Crucially, RAR activation was identified as the primary driver of these toxicities, while RXR heterodimerization with nuclear receptors (e.g., PPAR, LXR) offered a broader therapeutic window for modulating cell differentiation, apoptosis, and metabolic pathways [1] [3].

UAB30 was engineered as a tissue-selective RXR agonist (rexinoid) with minimized RAR cross-reactivity. Its design leveraged the structural divergence between RXR and RAR ligand-binding domains (LBDs). Unlike pan-agonist 9-cis-RA, which binds RARs with high affinity, UAB30’s tetrahydronaphthalene core and alkenylbenzoic acid tail were optimized for selective RXR binding. This selectivity reduces off-target effects while maintaining efficacy in cancer models [3] [6] [8]. Mechanistically, UAB30 activates RXR/RAR heterodimers indirectly by upregulating endogenous ATRA biosynthesis genes (e.g., LRAT, DHRS3, STRA6), thereby amplifying ATRA-RAR signaling without direct RAR activation—a phenomenon termed the "ATRA shunt" [4] [8] [10].

Table 1: Toxicity Drivers in Retinoid Classes

Compound ClassRAR ActivationRXR ActivationPrimary Toxicity Drivers
First-gen retinoids (ATRA, 9-cis-RA)HighModerateHypertriglyceridemia, teratogenicity, hepatotoxicity
Rexinoids (Bexarotene)LowHighHypothyroidism, hyperlipidemia
UAB30NegligibleHighMinimal serum triglyceride elevation

Structural Optimization and Synthetic Pathways

UAB30’s synthesis began with the strategic bioisosteric replacement of 9-cis-RA’s cyclohexenyl ring with a rigid tetrahydronaphthalene system. This modification enhanced metabolic stability and reduced isomerization risk. The synthetic route (Scheme 1) involved:

  • Bromination of ethyl 4-methylbenzoate under radical conditions to generate benzyl bromide intermediates.
  • Williamson ether synthesis coupling the bromide with 5-indanol derivatives.
  • Alkaline hydrolysis of ethyl esters to yield target carboxylic acids [2] [9].

Key structure-activity relationship (SAR) insights guided optimization:

  • Carboxylate positioning: 4-Substitution (as in UAB30) maximized RXRα affinity (EC₅₀ = 0.8 µM), while 2- or 3-substitution reduced potency >10-fold [2] [9].
  • Linker flexibility: Ether linkages outperformed amides or inverted ethers in balancing potency and cytotoxicity.
  • Hydrophobic tail modifications: 2-Trifluoromethylphenyl groups boosted RXRγ activation efficacy by 19% compared to unsubstituted tails [2] [6].

Table 2: SAR of UAB30 Analogues

Structural FeatureModificationEffect on RXRα EC₅₀ (µM)Notes
Carboxylate position4-substitution (UAB30)0.8Optimal geometry for Arg316 contact
3-substitution>30Loss of activity
Side chain lengthn=2 (phenylpropionic)6.7Balanced lipophilicity
n=3ToxicCytotoxicity at 30 µM
2-Substituent (R₂)-CF₃ (UAB111)0.0250-fold ↑ potency vs. UAB30
-OCH₃8.5↓ Efficacy in RXRγ

Next-generation derivatives UAB110 and UAB111 were developed via computational modeling of RXRα-LBD dynamics. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed that UAB110’s difluorophenyl group stabilized helix 3 dynamics, enhancing coactivator recruitment. These analogues exhibited 16-fold higher transcriptional activity in human epidermis than UAB30 at 0.2 µM, positioning them as successors with superior target engagement [6] [8].

Comparative Analysis with First-Generation Retinoids

UAB30’s therapeutic advantages are evident in direct comparisons with classical retinoids and earlier rexinoids:

  • Receptor selectivity: Unlike ATRA (RAR EC₅₀ = 0.01 µM; RXR EC₅₀ = 0.5 µM), UAB30 shows >100-fold selectivity for RXRs (RAR EC₅₀ > 30 µM; RXRα EC₅₀ = 0.8 µM). Bexarotene, though RXR-selective, activates liver-specific lipid pathways, causing hypertriglyceridemia in 79% of patients. UAB30’s reduced hepatic agonism minimizes this risk [3] [6] [9].

  • Transcriptional potency: In organotypic human epidermis, 10 µM UAB30 upregulated ATRA biosynthesis genes (LRAT, RDH10) 3–5-fold, matching ATRA’s effects. However, next-gen UAB110 achieved this at 0.2 µM, demonstrating enhanced efficiency. Bexarotene showed higher potency than UAB30 but induced fewer differentiation-associated genes [4] [6].

  • Efficacy in cancer models:

  • In rhabdomyosarcoma, UAB30 reduced viability in embryonal (RD) and alveolar (SJCRH30) subtypes with IC₅₀ values comparable to ATRA but without RAR-driven toxicity [1].
  • For neuroblastoma, UAB30 decreased CD133⁺ stem-like cells by 40%, mirroring ATRA’s differentiation effects but with lower cytotoxicity in normal cells [5] [7].

Table 3: Molecular and Functional Comparison of Key Compounds

ParameterATRA9-cis-RABexaroteneUAB30UAB110
RARα EC₅₀ (µM)0.010.02>10>30>30
RXRα EC₅₀ (µM)0.50.030.040.80.02
ATRA biosynthesis inductionNoneModerateLowHigh (5-fold)High (16-fold)
Tumor growth inhibition (PDX models)+++++++++++++
Lipid toxicity in vivoSevereSevereSevereMinimalMinimal

UAB30 thus represents a paradigm shift from cytotoxic retinoids to RXR-targeted prodifferentiation agents. Its structural refinements and mechanism—exploiting endogenous ATRA amplification—offer a blueprint for developing safer, tissue-selective rexinoids [8] [10].

Properties

CAS Number

205252-59-1

Product Name

UAB30

IUPAC Name

(2E,4E,6E,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7+,16-14+,18-13+

InChI Key

PPGNMFUMZSAZCW-FRCHHHHOSA-N

SMILES

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21

Solubility

Soluble in DMSO, not in water

Synonyms

(9Z)-UAB30
8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid
9-cis-UAB30
9cUAB30
UAB 30
UAB-30

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C=C/1\CCCC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.